![molecular formula C13H13ClN2O2 B5138500 5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B5138500.png)
5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as ACM, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of pyrimidinones, which are known to exhibit a range of biological activities. ACM has been shown to possess a number of interesting properties, making it a promising candidate for various research applications.
Scientific Research Applications
Antimicrobial Activity
5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and its derivatives have been studied for their potential antimicrobial properties. Abdel-rahman et al. (2002) synthesized various pyrimidinones and found that some exhibited notable in vitro antimicrobial activities. Similar studies by Hafez et al. (2016) also reported good to excellent antimicrobial activity in synthesized compounds related to 5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Antitumor and Anticancer Activity
Research into the antitumor properties of pyrimidinone derivatives, including those similar to 5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, has been conducted. Edrees et al. (2010) synthesized a series of pyrimidinones and evaluated their antitumor activity against human tumor cell lines, finding some compounds with significant cytotoxic activities. Additionally, Katariya et al. (2021) found that certain pyrimidinone derivatives exhibited anticancer activities when tested against a 60 cancer cell line panel (Edrees, Farghaly, El‐Hag, & Abdalla, 2010); (Katariya, Vennapu, & Shah, 2021).
Chemical Synthesis and Structural Studies
The compound has been a focus in studies related to chemical synthesis and structural analysis. Guo and Shun (2004) conducted a study on the synthesis and crystal structure of a compound closely related to 5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. These types of studies are essential for understanding the chemical properties and potential applications of such compounds (Guo & Shun, 2004).
Antiviral Activity
Navrotskii (2003) reported that certain pyrimidinone derivatives demonstrate anti-HIV-1 activity. This suggests a potential application in antiviral drug development, including compounds structurally similar to 5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone (Navrotskii, 2003).
Analgesic and Anti-Inflammatory Properties
Studies by Muralidharan et al. (2019) and El‐Emary et al. (2021) explored the analgesic and anti-inflammatory potential of pyrimidinone derivatives. These investigations are crucial for discovering new therapeutic agents for pain and inflammation management (Muralidharan, James Raja, & Asha Deepti, 2019); (El‐Emary, Abdel-Mohsen, & Mohamed, 2021).
properties
IUPAC Name |
5-acetyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-4-3-5-10(14)6-9/h3-6,12H,1-2H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCZZONAYLTQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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